4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring attached to a pyrrolidinone structure. The benzodioxole ring is a common structural motif found in many natural and synthetic compounds, known for its broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are maintained.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring and the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring or the pyrrolidinone structure .
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one include other benzodioxole derivatives and pyrrolidinone-containing molecules. Examples include:
- 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxole ring and the pyrrolidinone structure.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-4-8(5-12-11)7-1-2-9-10(3-7)15-6-14-9/h1-3,8H,4-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCXDHYZZAZWLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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